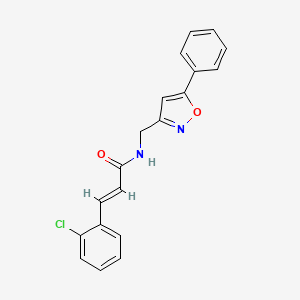

(E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide

Description

(E)-3-(2-Chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl group, a 2-chlorophenyl substituent, and a 5-phenylisoxazole moiety linked via a methylene group to the amide nitrogen. Its structure combines aromatic chlorination, a rigid isoxazole ring, and the planar acrylamide backbone, features that are often leveraged in medicinal chemistry for target binding and metabolic stability .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-17-9-5-4-6-14(17)10-11-19(23)21-13-16-12-18(24-22-16)15-7-2-1-3-8-15/h1-12H,13H2,(H,21,23)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGUOEDASGPSDV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Brominated Chalcone with Hydroxylamine

The 5-phenylisoxazole core is synthesized via ketoxime formation followed by base-mediated cyclization. A brominated chalcone derivative reacts with hydroxylamine hydrochloride in methanol under reflux to form a ketoxime intermediate. Subsequent addition of sodium hydroxide induces an E1CB mechanism, eliminating bromide and forming the isoxazole ring.

Typical Procedure :

- Reactants : Brominated chalcone (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv), methanol (10 mL/g substrate).

- Conditions : Reflux at 65°C for 2.5 hours under nitrogen.

- Workup : Neutralization with 2M NaOH, extraction with ethyl acetate, and column chromatography (30% ethyl acetate/hexane).

Key Data :

Functionalization to the Methylamine Derivative

The 3-methyl position of the isoxazole is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by amination with aqueous ammonia.

Procedure :

- Bromination : Isoxazole (1.0 equiv), NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄, reflux for 6 hours.

- Amination : Brominated intermediate (1.0 equiv), NH₃ (7M in MeOH, 5.0 equiv), 70°C for 12 hours.

Data :

Preparation of (E)-3-(2-Chlorophenyl)acryloyl Chloride

Knoevenagel Condensation

(E)-3-(2-Chlorophenyl)acrylic acid is synthesized via condensation of 2-chlorobenzaldehyde with malonic acid in pyridine.

Reaction Setup :

- Reactants : 2-Chlorobenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), piperidine (catalytic).

- Conditions : 100°C for 4 hours.

Data :

Acid Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

Procedure :

- Reactants : Acrylic acid (1.0 equiv), SOCl₂ (3.0 equiv), DMF (catalytic).

- Conditions : Reflux for 2 hours, followed by solvent evaporation.

Coupling of Isoxazolemethylamine with Acryloyl Chloride

Amide Bond Formation

The final step involves reacting 5-phenylisoxazole-3-ylmethylamine with (E)-3-(2-chlorophenyl)acryloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

- Reactants : Isoxazolemethylamine (1.0 equiv), acryloyl chloride (1.2 equiv), TEA (2.0 equiv), DCM (10 mL/g).

- Conditions : 0°C to room temperature, 12 hours.

- Workup : Washing with NH₄Cl, extraction with DCM, column chromatography (1:3 ethyl acetate/hexane).

Key Data :

Alternative Method: Palladium-Catalyzed Cross-Coupling

A palladium-catalyzed approach couples preformed acrylamides with haloarenes. For example, N-(2-halophenyl)-N-acrylamides undergo cyclization with alkynones in the presence of Pd(PPh₃)₄.

Procedure :

Data :

Optimization and Challenges

Stereochemical Control

The E-configuration of the acrylamide is ensured by using bulky bases (e.g., TEA) and low temperatures to minimize isomerization.

Purification Challenges

Column chromatography with silica gel and gradient elution (hexane → ethyl acetate) resolves byproducts like unreacted amine or dimerized acryloyl chloride.

Table 1: Summary of Reaction Conditions and Yields

Table 2: Key Spectral Signatures

| Functional Group | $$ ^1H $$-NMR (δ) | $$ ^{13}C $$-NMR (δ) | IR (cm$$ ^{-1} $$) |

|---|---|---|---|

| Isoxazole C–H | 6.65–6.57 (m) | 98.1–161.1 | 1173 (C–O) |

| Acrylamide C=O | – | 179.2 | 1650 |

| Aromatic C–Cl | – | 146.1 | 1021 |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide and related compounds:

Key Comparative Insights

Meta- and para-substitutions often enhance resonance stabilization or intermolecular interactions .

Heterocyclic Moieties :

- The 5-phenylisoxazole group in the target compound contrasts with thiazole (in ) and imidazoline (in ). Isoxazoles are less basic than thiazoles due to oxygen’s electronegativity, which may reduce metabolic oxidation but limit hydrogen-bonding capacity .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for related acrylamides, such as coupling (E)-3-(2-chlorophenyl)acrylic acid with (5-phenylisoxazol-3-yl)methanamine via carbodiimide-mediated activation . This contrasts with the mixed Z/E stereochemistry in , which requires stepwise control.

The isoxazole’s metabolic stability may favor in vivo half-life, whereas thiazole-containing compounds () might exhibit stronger target affinity due to sulfur’s polarizability.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorophenylacrylamide with 5-phenylisoxazole in the presence of appropriate catalysts. Characterization techniques such as NMR , FT-IR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, NMR data can reveal specific chemical environments of hydrogen atoms, while FT-IR can identify functional groups present in the molecule.

Anticancer Properties

One of the most significant areas of research regarding this compound is its anticancer potential. Studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 15.4 | Induction of apoptosis through caspase activation |

| HT-29 (Colon cancer) | 12.7 | Inhibition of cell cycle progression |

The biological activity of this compound is believed to involve several mechanisms:

- Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

- Cell Cycle Inhibition : It has been observed to inhibit key regulators in the cell cycle, thereby preventing cancer cell proliferation.

- Signal Transduction Modulation : The compound might interact with various signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to altered cellular responses.

Study 1: Antiproliferative Activity Assessment

A study conducted on the antiproliferative activity of this compound involved treating MCF-7 and HT-29 cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against these cancer types.

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology, warranting further investigation into its pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling α-bromoacrylic acid derivatives with amine-containing intermediates (e.g., 5-phenylisoxazol-3-ylmethylamine) in polar solvents like DMF or ethanol under ice-cooling. Catalysts such as EDCI or triethylamine are used to promote amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether mixtures) or recrystallization ensures high purity (>95%). Yield optimization requires strict control of temperature (0–25°C) and pH (neutral to slightly basic) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming stereochemistry (E-configuration) and substituent positions .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Assesses purity (>95%) and monitors reaction progress .

Q. How do solubility and stability profiles impact experimental design for biological assays?

- Methodology : Solubility in DMSO or ethanol is critical for in vitro assays. Stability studies under varying pH (4–9) and temperatures (4–37°C) via UV-Vis or HPLC reveal degradation kinetics. For example, acrylamide derivatives may hydrolyze under acidic conditions, necessitating buffer optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines or animal models?

- Methodology :

- Dose-response normalization : Account for differences in cellular uptake or metabolic activation using LC-MS-based quantification of intracellular compound levels .

- Off-target profiling : Employ kinase/GPCR panels to identify confounding interactions .

- Species-specific metabolism : Compare hepatic microsomal stability (e.g., human vs. murine) to explain efficacy discrepancies .

Q. How can structure-activity relationships (SAR) guide rational design of analogs with improved selectivity?

- Methodology :

- Substituent modulation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter target binding .

- Scaffold hopping : Substitute the isoxazole ring with thiazole or pyrazole moieties to enhance metabolic stability .

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Kinetic assays : Measure inhibition constants (Ki) for enzyme targets (e.g., HDACs) using fluorogenic substrates .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to recombinant proteins .

- siRNA knockdown : Validate target relevance in cellular models .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled during structural elucidation?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D-COSY/NOESY : Assign overlapping signals and confirm spatial proximity of substituents .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Key Notes

- Methodological Focus : Answers emphasize experimental protocols, data interpretation, and troubleshooting rather than theoretical definitions.

- Advanced Techniques : Highlighted methods (e.g., SPR, molecular docking) align with current trends in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.